molecular formula C6H3BrFI2N B12464304 3-Bromo-4-fluoro-2,6-diiodoaniline

3-Bromo-4-fluoro-2,6-diiodoaniline

Cat. No.: B12464304
M. Wt: 441.81 g/mol
InChI Key: WESUIWLODGRMJO-UHFFFAOYSA-N
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Description

3-Bromo-4-fluoro-2,6-diiodoaniline is a high-value, polyhalogenated aniline designed for use as a versatile building block in advanced organic synthesis and research applications. Its structure, featuring bromo, fluoro, and diiodo substituents on an aniline ring, makes it a particularly sophisticated intermediate for constructing complex molecules. This compound is primarily utilized in pharmaceutical research and agrochemical development. The presence of multiple halogen atoms offers distinct sites for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the rapid exploration of structure-activity relationships (SAR) in drug discovery projects . In practical terms, this aniline derivative serves as a critical precursor in the synthesis of various specialty chemicals. The amino group provides a handle for further derivatization into amides, sulfonamides, or imines, while the halogens can be sequentially modified or displaced. Related polyhalogenated anilines and benzenes are frequently employed in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals due to their ability to fine-tune the electronic and steric properties of the final molecule . The synthetic route for such compounds often involves diazotization and halogenation steps, similar to methods used for making 1-bromo-2-chloro-3-fluoro-4-iodobenzene or deamination processes for compounds like 1-bromo-3-chloro-5-iodobenzene . Applications: • Pharmaceutical Research: A key intermediate for the synthesis of potential drug candidates. • Agrochemical Development: Used in creating new active ingredients for crop protection. • Material Science: A building block for organic electronic materials and ligands for catalysis. • Chemical Synthesis: An advanced starting material for further functionalization to create chemical libraries. This product is provided for research and development purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions, including the use of personal protective equipment (PPE) and conducting risk assessments prior to use.

Properties

Molecular Formula

C6H3BrFI2N

Molecular Weight

441.81 g/mol

IUPAC Name

3-bromo-4-fluoro-2,6-diiodoaniline

InChI

InChI=1S/C6H3BrFI2N/c7-4-2(8)1-3(9)6(11)5(4)10/h1H,11H2

InChI Key

WESUIWLODGRMJO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1I)N)I)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-fluoro-2,6-diiodoaniline typically involves the halogenation of aniline derivatives. One common method includes the consecutive iodination/diazotization/iodination strategy . The general procedure for halogenation of aniline derivatives can be applied, where the aniline is first iodinated, followed by bromination and fluorination under controlled conditions.

Industrial Production Methods: Industrial production of such halogenated anilines often involves large-scale halogenation reactions using appropriate halogenating agents like N-bromosuccinimide (NBS) for bromination, Selectfluor for fluorination, and iodine monochloride for iodination. The reactions are typically carried out in solvents like acetic acid or dichloromethane under controlled temperatures to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-fluoro-2,6-diiodoaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products: The major products formed from these reactions include various substituted anilines, biaryl compounds, and other halogenated derivatives.

Scientific Research Applications

3-Bromo-4-fluoro-2,6-diiodoaniline has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Bromo-4-fluoro-2,6-diiodoaniline exerts its effects involves interactions with various molecular targets and pathways. The presence of multiple halogen atoms can influence the compound’s reactivity and binding affinity to different biological targets. The exact pathways and targets depend on the specific application and the nature of the interactions with other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-bromo-4-fluoro-2,6-diiodoaniline to related halogenated anilines based on synthesis, physicochemical properties, and reactivity. Key analogs include:

Compound Name Substituents (Position) Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key References
4-Fluoro-2,6-diiodoaniline (6) 4-F, 2-I, 6-I 361.91 67–69 31
4-Bromo-2,6-diiodoaniline (4) 4-Br, 2-I, 6-I 406.81 Not reported 72
4-Chloro-2,6-diiodoaniline (5) 4-Cl, 2-I, 6-I 362.36 Not reported 72
2,6-Diiodo-4-methylaniline (7) 4-CH₃, 2-I, 6-I 341.01 Not reported 56
3-Chloro-2,6-dibromo-4-fluoroaniline 3-Cl, 2-Br, 6-Br, 4-F ~340.29 Not reported Not given

Physicochemical Properties

  • Melting Points: The 4-fluoro-2,6-diiodoaniline (6) exhibits a relatively low melting point (67–69°C), likely due to reduced symmetry compared to fully para-substituted analogs.
  • Spectroscopic Data : For 4-fluoro-2,6-diiodoaniline (6), characteristic $ ^1H $-NMR signals include a doublet at δ 7.44 ppm (J = 7.4 Hz) for aromatic protons and a singlet at δ 4.46 ppm for NH₂ . The meta-bromo substituent in this compound would likely split these signals further due to anisotropic effects.

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